(E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications
Inhibition of SARS Coronavirus Helicase
A compound structurally related to (E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide demonstrated inhibitory effects on the enzymatic activities of SARS coronavirus helicase. This suggests potential application in developing treatments targeting viral infections by inhibiting essential viral enzymes (Lee et al., 2017).
Antidepressant and Antianxiety Activities
Derivatives of the core structure showed significant antidepressant and antianxiety activities in preclinical models. This indicates the molecule's relevance in the design and synthesis of new therapeutic agents for mental health disorders (Kumar et al., 2017).
Antiplasmodial Activity
Piperazine sulfonamides, closely related to the compound , have been identified with activity against Plasmodium falciparum, suggesting an application in malaria treatment research (Martyn et al., 2010).
Catalytic Applications in Organic Synthesis
The molecule's structural motifs are useful in catalyzing chemical reactions, such as the highly enantioselective Lewis basic catalysis for hydrosilylation of N-aryl imines, indicating its potential application in synthetic organic chemistry (Wang et al., 2006).
Recognition and Transfer of Hydrophilic Compounds
Self-assembled aggregates of related compounds can recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media. This suggests applications in selective separation processes and analytical chemistry (Sawada et al., 2000).
Diabetes and Alzheimer's Disease Treatment
2-Furoic piperazide derivatives, which share functional groups with the compound of interest, have shown promising inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's diseases. This indicates its potential application in drug discovery and development for these diseases (Abbasi et al., 2018).
Antibacterial Activities
The molecule's related compounds have demonstrated antibacterial activities, suggesting its utility in developing new antimicrobial agents (Qi, 2014).
Imaging of Neuroinflammation
A fluorophenylpiperazine derivative was developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), highlighting the potential application in neuroinflammation imaging, which is crucial for understanding neurodegenerative diseases (Lee et al., 2022).
properties
IUPAC Name |
(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-4-6-18(7-5-17)23-11-13-24(14-12-23)29(26,27)16-2-10-22-20(25)9-8-19-3-1-15-28-19/h1,3-9,15H,2,10-14,16H2,(H,22,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMFHWQJVRLSR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.